molecular formula C8H7BrF3NO B13909786 (2S)-3-(5-bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol

(2S)-3-(5-bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B13909786
M. Wt: 270.05 g/mol
InChI Key: WICVNXLRPIRFGC-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(5-bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of Trifluoromethyl Group: The brominated pyridine is then subjected to a reaction with a trifluoromethylating agent, such as trifluoromethyl iodide (CF3I), in the presence of a base like potassium carbonate (K2CO3).

    Formation of Propanol Chain: The final step involves the addition of a propanol chain to the trifluoromethylated pyridine through a nucleophilic substitution reaction using an appropriate alcohol and a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(5-bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

(2S)-3-(5-bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-3-(5-bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The bromine atom in the pyridine ring can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-3-(5-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-ol
  • (2S)-3-(5-fluoropyridin-3-yl)-1,1,1-trifluoropropan-2-ol
  • (2S)-3-(5-iodopyridin-3-yl)-1,1,1-trifluoropropan-2-ol

Uniqueness

(2S)-3-(5-bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can engage in halogen bonding, enhancing the compound’s binding affinity to molecular targets. Additionally, the trifluoromethyl group increases the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H7BrF3NO

Molecular Weight

270.05 g/mol

IUPAC Name

(2S)-3-(5-bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C8H7BrF3NO/c9-6-1-5(3-13-4-6)2-7(14)8(10,11)12/h1,3-4,7,14H,2H2/t7-/m0/s1

InChI Key

WICVNXLRPIRFGC-ZETCQYMHSA-N

Isomeric SMILES

C1=C(C=NC=C1Br)C[C@@H](C(F)(F)F)O

Canonical SMILES

C1=C(C=NC=C1Br)CC(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.